molecular formula C4H2Cl2FN3 B15051569 2,6-Dichloro-5-fluoropyrimidin-4-amine

2,6-Dichloro-5-fluoropyrimidin-4-amine

Cat. No.: B15051569
M. Wt: 181.98 g/mol
InChI Key: GJKLCWJNJLOOJT-UHFFFAOYSA-N
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Description

2,6-Dichloro-5-fluoropyrimidin-4-amine is a heterocyclic aromatic compound with the molecular formula C4H2Cl2FN3. This compound is part of the pyrimidine family, which is known for its significant role in various biological processes and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-5-fluoropyrimidin-4-amine typically involves the chlorination and fluorination of pyrimidine derivatives. One common method starts with the chlorination of 2-amino-4,6-dichloropyrimidine, followed by fluorination using a fluorinating agent such as potassium fluoride (KF) under specific reaction conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination and fluorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-5-fluoropyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines, which can have different functional groups replacing the chlorine or fluorine atoms .

Scientific Research Applications

2,6-Dichloro-5-fluoropyrimidin-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex pyrimidine derivatives.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Industry: It is utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 2,6-Dichloro-5-fluoropyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in DNA replication, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dichloro-5-fluoropyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2,6-dichloro-5-fluoropyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Cl2FN3/c5-2-1(7)3(8)10-4(6)9-2/h(H2,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJKLCWJNJLOOJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(N=C1Cl)Cl)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Cl2FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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